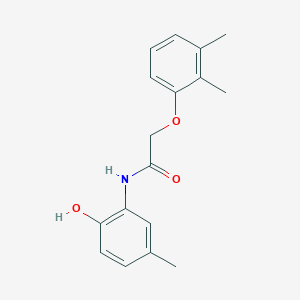
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as DMHPA, is a chemical compound that has been synthesized for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is not well understood, but it is believed to act through its interactions with specific receptors or enzymes in the body. 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in regulating immune responses and inflammation. It may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have anti-inflammatory effects in various animal models, including reducing the production of pro-inflammatory cytokines and decreasing the severity of inflammation. It may also have antioxidant properties and can scavenge free radicals in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has several advantages for use in lab experiments, including its ease of synthesis and relatively low cost. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, including further studies on its anti-inflammatory and antioxidant properties, as well as its potential as a ligand for metal complexes. It may also be useful to explore the potential of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide as a therapeutic agent for various diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide and its interactions with specific receptors and enzymes in the body.
Métodos De Síntesis
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized through a multistep process starting with the reaction of 2,3-dimethylphenol with 2-bromo-5-methylphenol to form 2-(2,3-dimethylphenoxy)-5-methylphenol. This compound is then reacted with acetic anhydride to form the final product, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide with good purity.
Aplicaciones Científicas De Investigación
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been used in various scientific research applications, including as a potential anti-inflammatory agent and as a ligand for metal complexes. In one study, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide was found to have anti-inflammatory effects in mice by reducing the production of pro-inflammatory cytokines. In another study, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide was used as a ligand for copper complexes to study their potential as anti-tumor agents.
Propiedades
Nombre del producto |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-11-7-8-15(19)14(9-11)18-17(20)10-21-16-6-4-5-12(2)13(16)3/h4-9,19H,10H2,1-3H3,(H,18,20) |
Clave InChI |
KPLPSQKIFXQJLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2C)C |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267575.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B267579.png)
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)